(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol
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Overview
Description
(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is a chiral compound that features a benzothiophene moiety attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Amination: The benzothiophene derivative is then subjected to amination using appropriate amines under controlled conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene moiety.
Reduction: Reduced forms of the amino alcohol.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
Chemistry
(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules and its potential as a ligand in biochemical assays.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may play a crucial role in binding to these targets, while the amino alcohol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer activity.
Benzothiazole Derivatives: Benzothiazole-based compounds are known for their anti-tubercular activity.
Naphthobenzofuran Derivatives: These compounds are synthesized through photochemical reactions and have unique structural properties.
Uniqueness
(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is unique due to its chiral nature and the presence of both a benzothiophene moiety and an amino alcohol group. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H13NOS |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
(2R)-1-(1-benzothiophen-7-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H13NOS/c1-8(13)7-12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3/t8-/m1/s1 |
InChI Key |
SXHQSANVCDKUNQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CNC1=CC=CC2=C1SC=C2)O |
Canonical SMILES |
CC(CNC1=CC=CC2=C1SC=C2)O |
Origin of Product |
United States |
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